molecular formula C8H17N2O4P B6361025 1-Ethyl-3-methylimidazolium dimethylphosphate, 98% CAS No. 945611-27-8

1-Ethyl-3-methylimidazolium dimethylphosphate, 98%

Cat. No. B6361025
CAS RN: 945611-27-8
M. Wt: 236.21 g/mol
InChI Key: WTKUDOCGUOSPGV-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium dimethylphosphate is a type of ionic liquid . It is commonly used in various chemical reactions due to its ability to dissolve cellulose .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methylimidazolium dimethylphosphate is represented by the empirical formula C8H17N2O4P . The molecular weight is 236.21 . Detailed analysis of molecular interactions and conformational states of similar compounds has been conducted using ab initio methods at the density functional theory (DFT) .


Physical And Chemical Properties Analysis

1-Ethyl-3-methylimidazolium dimethylphosphate has a molecular weight of 236.21 . More detailed physical and chemical properties are not provided in the retrieved papers.

Safety and Hazards

1-Ethyl-3-methylimidazolium dimethylphosphate is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It is toxic if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

1-Ethyl-3-methylimidazolium dimethylphosphate, also known as [Emim]DMP, is an ionic liquid . Its primary targets are biopolymers such as cellulose . It interacts with these biopolymers, causing them to dissolve .

Mode of Action

The interaction between [Emim]DMP and its targets involves the formation of hydrogen bonds . The ionic liquid forms hydrogen bonds with the hydroxyl groups present in cellulose, disrupting the intermolecular hydrogen bonds within the cellulose and causing it to dissolve .

Biochemical Pathways

The dissolution of cellulose by [Emim]DMP can be utilized in various biochemical pathways. For instance, it can be used in the saccharification of biomass , where cellulose is broken down into simple sugars . This process is crucial in the production of biofuels .

Pharmacokinetics

ItsADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its ionic nature and its ability to form hydrogen bonds .

Result of Action

The primary result of [Emim]DMP’s action is the dissolution of cellulose . This can facilitate the conversion of cellulose into simple sugars, which can then be used in the production of biofuels .

Action Environment

The action of [Emim]DMP is influenced by environmental factors such as temperature and water content . For instance, the dissolving capability of [Emim]DMP decreases and the interactions between cation and anion become weaker with increasing water concentration . Therefore, controlling the water content in [Emim]DMP is crucial for maintaining its effectiveness .

properties

IUPAC Name

dimethyl phosphate;1-ethyl-3-methylimidazol-3-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C2H7O4P/c1-3-8-5-4-7(2)6-8;1-5-7(3,4)6-2/h4-6H,3H2,1-2H3;1-2H3,(H,3,4)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKUDOCGUOSPGV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.COP(=O)([O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N2O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methylimidazolium dimethyl phosphate

CAS RN

945611-27-8
Record name 1-Ethyl-3-methylimidazolium dimethylphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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